molecular formula C6H6ClN3O B039625 2-chloro-N-pyrazin-2-ylacetamide CAS No. 115699-74-6

2-chloro-N-pyrazin-2-ylacetamide

Cat. No.: B039625
CAS No.: 115699-74-6
M. Wt: 171.58 g/mol
InChI Key: FBVYTVCSQYVRES-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-chloro-N-pyrazin-2-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Overview:
2-chloro-N-pyrazin-2-ylacetamide serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its unique chemical structure allows for modifications that can enhance biological activity.

Case Studies:

  • A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific enzymes related to cancer pathways, highlighting its potential in developing anticancer agents .
  • Research into the structure-activity relationships (SAR) of similar compounds has shown that modifications to the pyrazine ring can lead to enhanced anti-inflammatory properties, making it a candidate for new therapeutic agents .

Agricultural Chemistry

Overview:
In agricultural chemistry, this compound is investigated for its potential use in developing agrochemicals such as herbicides and pesticides.

Applications:

  • The compound's ability to inhibit specific biological targets makes it suitable for creating selective herbicides that can control unwanted plant growth without harming crops.
  • Studies have indicated that derivatives may also possess antifungal properties, which could be beneficial in protecting crops from fungal diseases.

Biochemical Research

Overview:
This compound is utilized as a biochemical reagent in proteomics and other biochemical studies due to its ability to interact with various proteins and enzymes.

Applications:

  • It has been used in assays to study protein-ligand interactions, providing insights into cellular mechanisms and potential therapeutic targets.
  • Molecular docking studies have shown that this compound can effectively bind to target proteins, which is crucial for drug design and development.

Data Tables

Application Area Specific Use Notable Findings
Medicinal ChemistrySynthesis of anticancer agentsSignificant enzyme inhibition related to cancer pathways
Agricultural ChemistryDevelopment of herbicidesPotential antifungal properties observed
Biochemical ResearchProtein-ligand interaction studiesEffective binding to target proteins noted

Biological Activity

2-Chloro-N-pyrazin-2-ylacetamide, with the CAS Number 115699-74-6, is an organic compound characterized by its unique chemical structure that includes a pyrazine ring and a chloroacetyl group. This compound has garnered attention for its notable biological activity , particularly as an antimicrobial agent . This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H7ClN2O. The presence of a chloro substituent at the second position of the acetamide group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its derivatives have shown effectiveness against pathogens such as Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The specific mechanisms of action are still under investigation, but the pyrazine moiety is believed to play a crucial role in its bioactivity.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainActivity Level
Staphylococcus aureusHighly Active
Escherichia coliModerately Active
Pseudomonas aeruginosaSlightly Active

The table above summarizes the antimicrobial activity levels observed for this compound against key bacterial strains, indicating its potential as a therapeutic agent.

Enzymatic Interactions

Preliminary studies have focused on the interaction of this compound with specific enzymes and receptors. These studies suggest that the compound can bind to certain biological targets, indicating possible pathways for therapeutic effects. Further research is necessary to elucidate these interactions fully.

Table 2: Comparison with Structurally Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-chloro-N-pyridin-2-ylacetamidePyridine ring instead of pyrazineAntimicrobial properties
4-chloro-N-(pyridin-3-yl)acetamideDifferent substitution on pyridineAntimicrobial activity
N-(pyrazin-2-yl)acetamideLacks chloro substituentLess reactive
2-amino-N-pyrazin-3-ylacetamideAmino group instead of chloroPotentially different effects

This table highlights the uniqueness of this compound compared to other similar compounds, emphasizing its specific chloro substitution which may contribute to its distinct biological activity profile.

Case Studies

Several studies have investigated the biological activity of compounds related to or derived from this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives of pyrazine compounds exhibit varying degrees of antimicrobial activity, with some being more potent than traditional antibiotics like ampicillin against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
  • Enzymatic Activity Assessment : Another study evaluated the effect of various synthesized compounds on ureas enzyme activity, noting that some derivatives showed significant inhibition, which could be leveraged for therapeutic applications in conditions related to cholinergic deficits .
  • Structure–Activity Relationship (SAR) : Research into SAR has revealed insights into how modifications in the chemical structure can influence biological activity, providing a roadmap for future drug development involving pyrazine derivatives .

Properties

IUPAC Name

2-chloro-N-pyrazin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-3-6(11)10-5-4-8-1-2-9-5/h1-2,4H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVYTVCSQYVRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557101
Record name 2-Chloro-N-(pyrazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115699-74-6
Record name 2-Chloro-N-(pyrazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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